1-epi-Regadenoson ethyl ester

Pharmaceutical impurity synthesis Reference standard preparation Analytical method development

Accurate quantification of the α-isomer impurity is critical for Regadenoson batch release, but sourcing the correct epimeric reference standard precursor is a recurring supply-chain bottleneck. 1-epi-Regadenoson ethyl ester (CAS 2015222-44-1) is the direct, stereochemically defined intermediate that eliminates this risk. - Delivers the exact epimeric configuration required for synthesizing the α-isomer impurity standard. - Enables unambiguous LC-MS identification via its distinct MW (405.37 g/mol). - Supplied with validated solubility (10 mM in DMSO) and ambient-temperature shipping stability, accelerating method development.

Molecular Formula C16H19N7O6
Molecular Weight 405.37 g/mol
Cat. No. B12399054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-epi-Regadenoson ethyl ester
Molecular FormulaC16H19N7O6
Molecular Weight405.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21)/t8-,10-,11-,14+/m1/s1
InChIKeyZPVLTIXYQGANFL-PYUPQCDSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-epi-Regadenoson Ethyl Ester Overview


1-epi-Regadenoson ethyl ester (CAS 2015222-44-1, MW 405.37) is a synthetic intermediate used in the preparation of the α-isomer impurity of Regadenoson, a highly selective adenosine A2A receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging [1]. It is not a bioactive compound in its own right but a key building block for generating a specific impurity reference standard, which is critical for pharmaceutical quality control and analytical method validation [2].

Role Synthetic intermediate for α-isomer impurity standard of Regadenoson
Workflow Impurity reference-standard synthesis & analytical method development
Key attribute Defined epimeric (1-epi) stereochemistry

Irreplaceability of 1-epi-Regadenoson Ethyl Ester


Generic substitution is impossible because 1-epi-Regadenoson ethyl ester is a structurally defined synthetic intermediate with a specific stereochemistry (epimeric configuration) and functional group (ethyl ester) that is essential for its role in generating the α-isomer impurity of Regadenoson . It is not a bioactive compound like Regadenoson itself, nor is it the final α-isomer impurity [1]. Using a different intermediate, such as the hydrazone derivative or the deprotected acid, would lead to a different impurity profile or a failed synthesis, compromising the accuracy of analytical methods used for pharmaceutical quality control [2].

Synthetic intermediate identity
Hydrazone or deprotected acid intermediates may produce a different impurity profile.
Stereochemical mismatch
Using the β-epimer (Regadenoson configuration) would yield an incorrect impurity standard.
Functional group requirement
Ethyl ester is essential for controlled hydrolysis to the final α-isomer impurity.

1-epi-Regadenoson Ethyl Ester: Quantitative Evidence


Molecular Weight Distinction

1-epi-Regadenoson ethyl ester has a molecular weight of 405.37 g/mol , which is higher than the final α-isomer impurity, 1-epi-Regadenoson (MW 390.35) [1]. This mass difference allows for unambiguous identification and tracking during synthesis and subsequent analytical method development, as it indicates the presence of the ethyl ester protecting group that must be removed to yield the final impurity standard.

Molecular weight
Cross-study comparable
405.37 g/mol +15.02 vs α-isomer impurity
Confirms intermediate identity; enables LC-MS distinction from final impurity.
Calculated from formula C₁₆H₁₉N₇O₆
Pharmaceutical impurity synthesis Reference standard preparation Analytical method development

Solubility Profile

1-epi-Regadenoson ethyl ester demonstrates a defined solubility of 10 mM in DMSO . While the solubility of the final impurity (1-epi-Regadenoson) is also reported as 10 mM in DMSO [1], the ethyl ester's solubility in organic solvents like ethanol is noted , which may be advantageous during synthesis and purification steps compared to the more polar final impurity. This data enables precise preparation of stock solutions for use as an analytical reference standard or for in vitro studies.

Solubility
Cross-study comparable
10 mM in DMSO
Supports reproducible stock solution preparation; enhanced ethanol solubility aids synthesis.
Same DMSO solubility as final impurity
Solubility DMSO stock solution In vitro studies

Stability Profile

1-epi-Regadenoson ethyl ester is reported to be generally stable under normal storage conditions but sensitive to hydrolysis . This contrasts with the final impurity, 1-epi-Regadenoson, which is more stable as it lacks the labile ethyl ester group. The compound's stability at room temperature during shipping is confirmed , making it practical for procurement and short-term use without specialized cold-chain logistics, provided it is kept dry to prevent hydrolysis.

Stability
Class-level inference
Sensitive to hydrolysis; stable at RT for shipping
Highlights need for dry storage; hydrolysis may prematurely generate final impurity.
Supplier-reported; verify for method context
Stability Hydrolysis sensitivity Storage conditions

Stereochemical Purity

1-epi-Regadenoson ethyl ester possesses a defined stereochemistry at the epimeric center (C1'), which is critical for its role in synthesizing the α-isomer impurity of Regadenoson [1]. The α-isomer impurity itself is an epimer of Regadenoson, and the use of the correct epimeric intermediate ensures that the final impurity standard accurately represents the impurity that may form during Regadenoson synthesis [2]. Any substitution with the β-epimer (the natural Regadenoson configuration) would yield a different impurity profile, rendering the reference standard useless for its intended quality control purpose.

Stereochemistry
Supporting evidence
α-epimer (1-epi configuration)
Ensures correct impurity standard; epimeric inversion would invalidate QC.
Based on patent-defined synthesis route
Stereochemistry Epimer Chiral purity

Application Scenarios for 1-epi-Regadenoson Ethyl Ester


α-Isomer Impurity Standard Synthesis

1-epi-Regadenoson ethyl ester is the direct precursor for the preparation of 1-epi-Regadenoson (the α-isomer impurity of Regadenoson) via hydrolysis of the ethyl ester group [1]. This scenario is the primary and intended use of the compound, as outlined in the patent literature . The defined stereochemistry and molecular weight ensure that the final impurity standard is of the correct isomeric form for use in analytical method validation and quality control of Regadenoson drug substance and product.

Impurity Profiling Method Development

The compound's well-defined solubility in DMSO (10 mM) and its stability profile enable its use as a reference material in the development and validation of HPLC or LC-MS methods for detecting and quantifying the α-isomer impurity in Regadenoson samples [1]. Its distinct molecular weight (405.37 g/mol) allows for unambiguous identification in mass spectrometric analyses .

Quality Control and Batch Release Testing

Once synthesized into the final α-isomer impurity reference standard, the ethyl ester intermediate plays a crucial role in establishing the impurity profile of Regadenoson drug substance. This is essential for ensuring that commercial batches of Regadenoson meet regulatory specifications for purity and safety, as the α-isomer is a known process-related impurity that must be controlled [1].

Stability Studies

The hydrolysis sensitivity of 1-epi-Regadenoson ethyl ester [1] informs the understanding of potential degradation pathways for Regadenoson itself, which also contains an amide bond. While the ethyl ester is not a direct degradation product of Regadenoson, its reactivity profile can be used to model and predict the formation of related impurities under stress conditions, aiding in the design of stability-indicating analytical methods.

Application
Selection Property
Validation Focus
α-Isomer impurity standard synthesis
Defined epimeric intermediate
Hydrolysis yields accurate α-isomer reference
Impurity profiling method development
Distinct MW and DMSO solubility
LC-MS differentiation from final impurity
Quality control & batch release testing
Impurity reference standard preparation
Purity specification conformity
Stability studies
Hydrolysis sensitivity model
Degradation pathway understanding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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